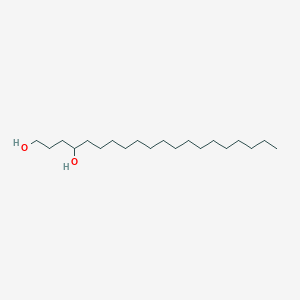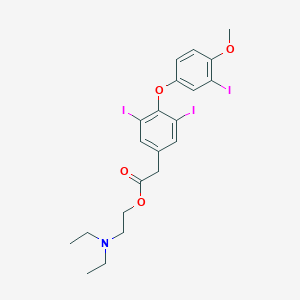
5-Benzylidène-3-éthyl rhodanine
Vue d'ensemble
Description
5-Benzylidene-3-ethyl rhodanine (5-BEER) is an organic compound that has recently been studied for its potential applications in scientific research. It is a substituted rhodanine derivative and is a relatively new compound in the field of organic chemistry. Due to its unique properties, 5-BEER is a useful compound for a variety of research applications and has been used in many studies. In
Applications De Recherche Scientifique
Agent antidiabétique
5-Benzylidène-3-éthyl rhodanine : a été étudié pour son potentiel en tant qu'agent antidiabétique. Des chercheurs ont synthétisé et caractérisé des composés comportant des motifs de rhodanine et évalué leur activité inhibitrice de l'α-glucosidase . Cette activité est cruciale dans la gestion du diabète sucré en retardant l'absorption du glucose après les repas, contrôlant ainsi les niveaux de glucose dans le sang. Les dérivés de la rhodanine ont montré des résultats prometteurs, certains composés surpassant les médicaments standards dans des études d'amarrage moléculaire .
Propriétés antibactériennes et antifongiques
Les dérivés de la rhodanine, y compris ceux avec une substitution 5-benzylidène, ont été reconnus pour leurs activités antibactériennes et antifongiques. Ces composés peuvent être conçus pour cibler des souches bactériennes et fongiques spécifiques, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .
Applications anti-infectieuses
Le squelette structural de la rhodanine permet des modifications qui peuvent améliorer les propriétés anti-infectieuses. Cela fait de la this compound un candidat pour la création de nouveaux traitements contre diverses maladies infectieuses .
Utilisation en tant que pesticide
L'application de dérivés de la rhodanine en tant que pesticide est un autre domaine d'intérêt. Ces composés peuvent être conçus pour lutter contre les ravageurs agricoles, offrant une alternative aux pesticides traditionnels avec un impact environnemental potentiellement moindre .
Activité antinéoplasique (anticancéreuse)
Les composés à base de rhodanine ont été explorés pour leurs propriétés anticancéreuses. Des études suggèrent que certaines modifications structurelles, comme l'introduction d'un groupe benzylidène, peuvent améliorer les effets cytotoxiques contre les lignées cellulaires cancéreuses . Cela ouvre des possibilités pour développer de nouvelles thérapies contre le cancer.
Effets antiviraux et antipaludiques
Les dérivés de la rhodanine ont montré une activité contre les virus, y compris le VIH, et les parasites responsables du paludisme. La capacité à inhiber ces agents pathogènes fait de la this compound un composé potentiel de tête dans la recherche de nouveaux médicaments antiviraux et antipaludiques .
Mécanisme D'action
Target of Action
5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.
Mode of Action
BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .
Result of Action
The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Benzylidene-3-ethyl rhodanine interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, causing S-phase arrest and affecting DNA replication in leukemic cells . This compound activates apoptosis, leading to cell death .
Cellular Effects
5-Benzylidene-3-ethyl rhodanine has a profound impact on various types of cells and cellular processes. It influences cell function by causing S-phase arrest, which affects DNA replication in leukemic cells . This compound also activates apoptosis, thereby inducing cell death .
Molecular Mechanism
The molecular mechanism of action of 5-Benzylidene-3-ethyl rhodanine involves its interaction with DNA replication processes in cells. It causes S-phase arrest, thereby affecting DNA replication . This compound also activates apoptosis, leading to cell death .
Propriétés
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18331-34-5 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)


![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)









![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)